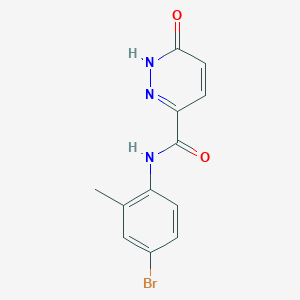![molecular formula C22H16BrN5 B2399931 N-ベンジル-3-(3-ブロモフェニル)-[1,2,3]トリアゾロ[1,5-a]キナゾリン-5-アミン CAS No. 866867-01-8](/img/structure/B2399931.png)
N-ベンジル-3-(3-ブロモフェニル)-[1,2,3]トリアゾロ[1,5-a]キナゾリン-5-アミン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-benzyl-3-(3-bromophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a complex organic compound that belongs to the class of triazoloquinazolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a triazole ring fused with a quinazoline moiety, which is further substituted with a benzyl group and a bromophenyl group.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the development of new materials with specific properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-3-(3-bromophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine typically involves multiple steps, starting from readily available precursors. One common method involves the nucleophilic substitution reaction of a triazoloquinazoline derivative with a benzyl halide. The reaction conditions often include the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents and reagents is also optimized to minimize costs and environmental impact.
化学反応の分析
Types of Reactions
N-benzyl-3-(3-bromophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in DMF for azide substitution.
Major Products Formed
Oxidation: Formation of quinazoline N-oxide derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of azide-substituted triazoloquinazolines.
作用機序
The mechanism of action of N-benzyl-3-(3-bromophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cancer cell proliferation .
類似化合物との比較
Similar Compounds
N-substituted-5-phenyl-triazoloquinazolines: These compounds share a similar core structure but differ in the substituents attached to the triazole and quinazoline rings.
Triazolo[1,5-c]quinazolines: These compounds have a different fusion pattern of the triazole and quinazoline rings but exhibit similar biological activities.
Uniqueness
N-benzyl-3-(3-bromophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromophenyl group enhances its reactivity in substitution reactions, while the benzyl group contributes to its overall stability and bioactivity.
特性
IUPAC Name |
N-benzyl-3-(3-bromophenyl)triazolo[1,5-a]quinazolin-5-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16BrN5/c23-17-10-6-9-16(13-17)20-22-25-21(24-14-15-7-2-1-3-8-15)18-11-4-5-12-19(18)28(22)27-26-20/h1-13H,14H2,(H,24,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLZPAOQMDDCTEH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=NC3=C(N=NN3C4=CC=CC=C42)C5=CC(=CC=C5)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16BrN5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![[1-(2-Chloro-6-fluoro-benzyl)-piperidin-2-yl]-methanol](/img/structure/B2399848.png)
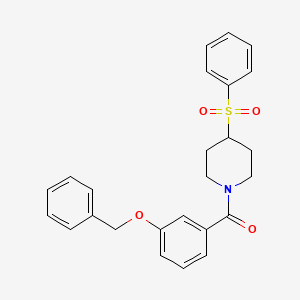
![4-[(3,4-dichlorobenzyl)oxy]-N'-[(E)-(4-fluorophenyl)methylidene]benzenecarbohydrazide](/img/structure/B2399853.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((6-(4-ethoxyphenyl)pyridazin-3-yl)thio)acetamide](/img/structure/B2399854.png)
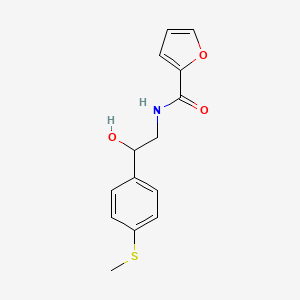
![Methyl 4-{[2-(dimethylamino)-5-methoxy-4-pyrimidinyl]oxy}benzenecarboxylate](/img/structure/B2399857.png)
![8-[(4-Methoxyphenyl)methylamino]-3-methyl-7-[(3-methylphenyl)methyl]purine-2,6-dione](/img/structure/B2399859.png)
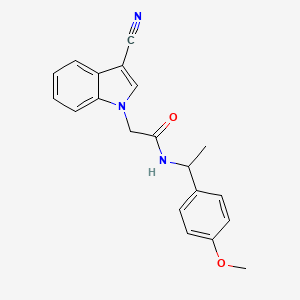
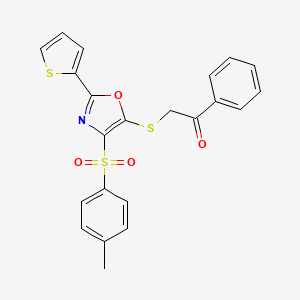
![N-[3-fluoro-4-(4-methylpiperazino)phenyl]-2-piperazinoacetamide](/img/structure/B2399863.png)
![2-Methyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B2399864.png)
![6-(Chloromethyl)-2-methylbenzo[d]thiazole](/img/structure/B2399865.png)
![3-[(4-Fluorophenyl)methoxy]-1-benzothiophene-2-carbonitrile](/img/structure/B2399866.png)
